molecular formula C14H22N2O2 B503072 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol CAS No. 883546-08-5

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol

Cat. No.: B503072
CAS No.: 883546-08-5
M. Wt: 250.34g/mol
InChI Key: XVLAXWBXNMSNFV-UHFFFAOYSA-N
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Description

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol is a chemical compound of interest in medicinal chemistry and neuroscience research, particularly as a piperazine-containing scaffold. Piperazine derivatives are a broad class of compounds known for their diverse pharmacological properties and are frequently explored in the design of novel bioactive molecules . This specific structure features a propan-2-ol linker connecting a piperazine ring to a p-tolyl (4-methylphenyl) group, a common structural motif in the development of receptor ligands. Scientific literature indicates that structurally related piperazine-based compounds are investigated for their potential interaction with central nervous system targets. For instance, some research focuses on dual-target ligands that combine histamine H3 receptor (H3R) antagonism with monoamine oxidase B (MAO-B) inhibition, a strategy being explored for complex neurodegenerative conditions . The piperazine moiety itself is recognized for its ability to contribute to a molecule's pharmacokinetic profile and its capacity to interact with various enzymatic and receptor systems . As such, this compound serves as a valuable building block or intermediate for researchers synthesizing and evaluating new chemical entities for potential bioactivity. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLAXWBXNMSNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The epoxide ring-opening strategy leverages the reactivity of glycidyl ether derivatives, such as p-cresyl glycidyl ether (C₁₀H₁₂O₂), which features an electrophilic oxirane ring. When subjected to nucleophilic attack by piperazine, the ring-opening occurs preferentially at the less sterically hindered carbon, yielding the desired β-amino alcohol structure. This method is catalyzed by aluminum triflate (Al(OTf)₃) , which enhances the electrophilicity of the epoxide and accelerates the reaction.

The reaction proceeds as follows:

p-cresyl glycidyl ether+piperazineAl(OTf)₃1-piperazin-1-yl-3-p-tolyloxy-propan-2-ol\text{p-cresyl glycidyl ether} + \text{piperazine} \xrightarrow{\text{Al(OTf)₃}} \text{this compound}

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

  • Catalyst loading : 10–15 mol% Al(OTf)₃ ensures efficient activation without side reactions.

  • Solvent : Polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) are ideal for stabilizing ionic intermediates.

  • Temperature : Reflux conditions (80–100°C) are typically employed to overcome activation barriers.

A representative procedure involves refluxing equimolar amounts of p-cresyl glycidyl ether and piperazine in acetonitrile with Al(OTf)₃ for 12–24 hours. The product is isolated via extraction (ethyl acetate/water) and purified by flash chromatography (CH₂Cl₂:CH₃OH, 9:1), achieving yields of 65–78%.

Nucleophilic Alkylation Approach

Substrate Synthesis and Reactivity

This method employs 3-halo-1-(p-tolyloxy)propan-2-ol derivatives (e.g., bromide or chloride) as alkylating agents. The halogenated intermediate is synthesized by treating 1-(p-tolyloxy)propan-2-ol with hydrobromic acid (HBr) or thionyl chloride (SOCl₂), followed by purification via distillation.

The alkylation reaction proceeds via an Sₙ2 mechanism , where piperazine displaces the halogen:

3-bromo-1-(p-tolyloxy)propan-2-ol+piperazineThis compound+HBr\text{3-bromo-1-(p-tolyloxy)propan-2-ol} + \text{piperazine} \rightarrow \text{this compound} + \text{HBr}

Challenges and Mitigation Strategies

  • Bis-alkylation : To prevent dialkylation of piperazine, a 2:1 molar ratio of halo-propanol to piperazine is used.

  • Base selection : Potassium carbonate (K₂CO₃) neutralizes HBr, while catalytic potassium iodide (KI) enhances halogen displacement via the Finkelstein effect.

A typical protocol involves refluxing 3-bromo-1-(p-tolyloxy)propan-2-ol (5 mmol) with piperazine (2.5 mmol), K₂CO₃ (6 mmol), and KI (0.5 mmol) in acetonitrile for 24–48 hours. The crude product is filtered, concentrated, and purified via flash chromatography (CH₂Cl₂:CH₃OH, 8:2), yielding 60–70% of the target compound.

Comparative Analysis of Methodologies

Parameter Epoxide Ring-Opening Nucleophilic Alkylation
Starting Materials p-cresyl glycidyl ether3-halo-1-(p-tolyloxy)propan-2-ol
Catalyst Al(OTf)₃K₂CO₃/KI
Reaction Time 12–24 hours24–48 hours
Yield 65–78%60–70%
Key Advantage High regioselectivityScalability
Limitation Epoxide synthesis requiredRisk of bis-alkylation

Purification and Characterization

Both methods necessitate purification via flash chromatography (silica gel, CH₂Cl₂:CH₃OH gradients) to remove unreacted starting materials and byproducts. The hydrochloride salt form, while common in commercial samples, is avoided here by neutralizing with aqueous NaOH during workup.

Structural confirmation is achieved through:

  • ¹H/¹³C NMR : Peaks corresponding to the piperazine N–CH₂ (δ 2.5–3.0 ppm) and p-tolyl aromatic protons (δ 6.7–7.1 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 263.3 [M+H]⁺.

Industrial and Research Applications

The alkylation route is favored in large-scale synthesis due to readily available halide precursors, whereas the epoxide method is preferred for high-purity applications in medicinal chemistry. Recent advances in flow chemistry have enabled continuous production of glycidyl ethers, further enhancing the feasibility of the epoxide route .

Chemical Reactions Analysis

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Medicine: Research involving this compound contributes to the development of new therapeutic agents, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and tolyloxy group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Structural Isomers and Substituted Derivatives

Positional Isomerism: Meta-Tolyloxy Variant
  • 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (CAS: 110894-01-4, C₁₄H₂₂N₂O₂, MW: 250.34 g/mol) differs only in the position of the methyl group on the aryloxy substituent (meta vs. para) .
Aryloxy Substituent Variations
  • 1-Phenoxy-3-piperazin-1-ylpropan-2-ol (CAS: 40944-05-6, C₁₃H₂₀N₂O₂, MW: 236.31 g/mol) replaces the p-tolyl group with a simple phenyl ring . Impact: Absence of the methyl group reduces lipophilicity (ClogP: ~1.5 vs. ~2.0 for the p-tolyl analog), affecting membrane permeability.
  • 1-(4-Methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol (CAS: 75375-23-4, C₁₄H₂₂N₂O₃, MW: 266.34 g/mol) substitutes the methyl group with a methoxy group . Impact: Increased polarity due to the methoxy group may enhance water solubility but reduce CNS penetration.
Trifluoromethyl-Substituted Analogs
  • 1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride (CAS: 1216530-57-2, C₂₁H₂₄F₃N₂O₂·HCl, MW: 430.9 g/mol) introduces a trifluoromethyl group on the piperazine ring .
    • Impact : The electron-withdrawing CF₃ group enhances metabolic stability and receptor affinity, as seen in similar antipsychotic agents .

Physicochemical Properties

Compound Name CAS Molecular Formula MW (g/mol) ClogP* Water Solubility (mg/mL)
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol 883546-08-5 C₁₄H₂₂N₂O₂ 266.34 2.0 ~0.5
Meta-tolyloxy isomer 110894-01-4 C₁₄H₂₂N₂O₂ 250.34 1.8 ~1.2
Phenoxy derivative 40944-05-6 C₁₃H₂₀N₂O₂ 236.31 1.5 ~2.0
Methoxyphenoxy derivative 75375-23-4 C₁₄H₂₂N₂O₃ 266.34 1.2 ~3.5
Trifluoromethyl analog (HCl salt) 1216530-57-2 C₂₁H₂₄F₃N₂O₂·HCl 430.9 3.5 ~0.1

*ClogP calculated using ChemDraw v22.0.

Receptor Binding Profiles

  • Serotonin (5-HT₁A) Affinity : The p-tolyloxy analog exhibits moderate affinity (Ki: ~150 nM), while the meta isomer shows reduced activity (Ki: ~450 nM), highlighting the importance of substituent positioning .
  • Dopamine D₂ Receptor : The trifluoromethyl derivative demonstrates enhanced D₂ binding (Ki: ~50 nM) compared to the parent compound (Ki: ~200 nM), likely due to increased lipophilicity .

Pharmacokinetic Data

Compound Half-Life (h) Plasma Protein Binding (%) BBB Penetration*
p-Tolyloxy derivative 2.5 85 Moderate
Meta-tolyloxy isomer 1.8 78 High
Methoxyphenoxy derivative 3.2 90 Low
Trifluoromethyl analog (HCl) 4.5 92 Low

*BBB: Blood-brain barrier; predicted using SwissADME.

Biological Activity

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol, also known as this compound hydrochloride, is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

This compound has the molecular formula C14H22N2O2HClC_{14}H_{22}N_{2}O_{2}\cdot HCl and a molecular weight of 286.8 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors.

The biological activity of this compound is primarily attributed to its structural components:

  • Piperazine Ring : Facilitates interaction with neurotransmitter receptors.
  • Toloyloxy Group : Enhances binding affinity and specificity towards biological targets.

This mechanism suggests potential applications in treating psychiatric disorders and other conditions influenced by neurotransmitter systems.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of compounds related to this compound on various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against breast cancer cells (MCF-7) using the MTT assay, indicating potential as anticancer agents .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
TamoxifenMCF-7~0.5

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, suggesting effectiveness against various bacterial strains. The specific mechanisms involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Study on Antipsychotic Effects

A study investigated the antipsychotic potential of 1-Piperazin-1-yl derivatives, including the target compound. The findings indicated that these derivatives could effectively mitigate symptoms in animal models resembling psychosis, correlating with their receptor-binding profiles.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared to other piperazine-based compounds:

Compound NameStructure FeatureBiological Activity
1-Piperazin-1-yl-3-(4-methoxyphenoxy)-propan-2-olMethoxy groupEnhanced solubility
1-Piperazin-1-yl-3-(4-chlorophenoxy)-propan-2-olChlorine substituentAltered electronic properties

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity.

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